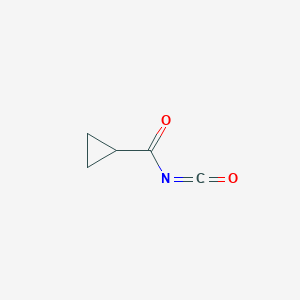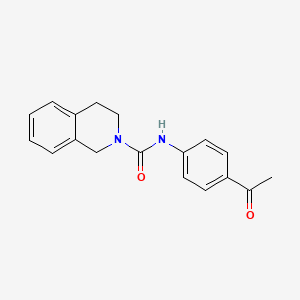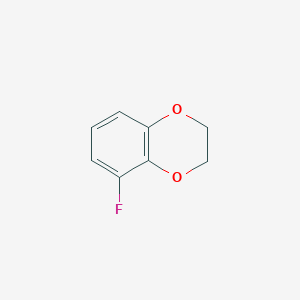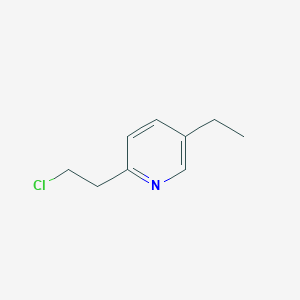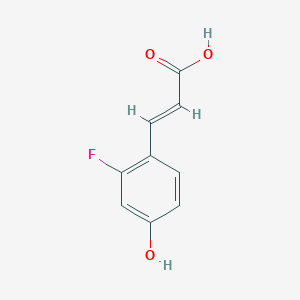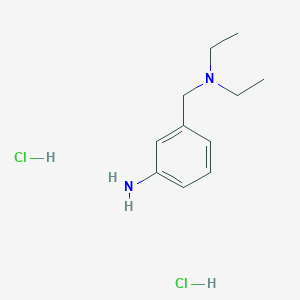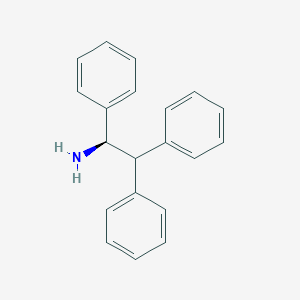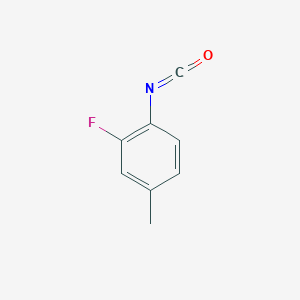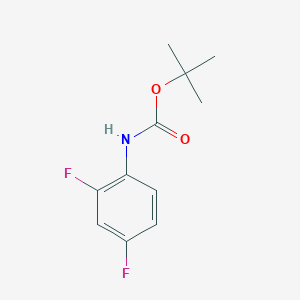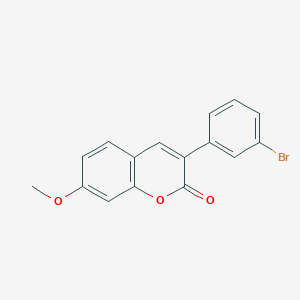
3-(3-Bromophenyl)-7-methoxychromen-2-one
Descripción general
Descripción
3-(3-Bromophenyl)-7-methoxychromen-2-one, also known as BrB-MC, is a synthetic compound that belongs to the family of flavonoids. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-7-methoxychromen-2-one is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the induction of apoptosis in cancer cells. 3-(3-Bromophenyl)-7-methoxychromen-2-one has also been shown to activate various signaling pathways, including the PI3K/Akt and MAPK pathways, which play a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects
3-(3-Bromophenyl)-7-methoxychromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. 3-(3-Bromophenyl)-7-methoxychromen-2-one has also been shown to reduce oxidative stress and lipid peroxidation in various cell types. In addition, 3-(3-Bromophenyl)-7-methoxychromen-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-Bromophenyl)-7-methoxychromen-2-one in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations of using 3-(3-Bromophenyl)-7-methoxychromen-2-one is its low solubility in water, which can make it difficult to use in certain assays. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(3-Bromophenyl)-7-methoxychromen-2-one. One area of interest is the development of new drugs based on 3-(3-Bromophenyl)-7-methoxychromen-2-one for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of its potential side effects and toxicity. In addition, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways. Other areas of interest include the development of new synthesis methods for 3-(3-Bromophenyl)-7-methoxychromen-2-one and the investigation of its potential applications in other fields, such as agriculture and food science.
Conclusion
In conclusion, 3-(3-Bromophenyl)-7-methoxychromen-2-one is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its neuroprotective effects and its ability to modulate the immune system. However, further studies are needed to fully understand its mechanism of action and potential side effects. 3-(3-Bromophenyl)-7-methoxychromen-2-one is a promising candidate for the development of new drugs for the treatment of various diseases, and its potential applications in other fields warrant further investigation.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-7-methoxychromen-2-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 3-(3-Bromophenyl)-7-methoxychromen-2-one has been investigated for its neuroprotective effects and its ability to modulate the immune system. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPMYZBFOQWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-7-methoxychromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



